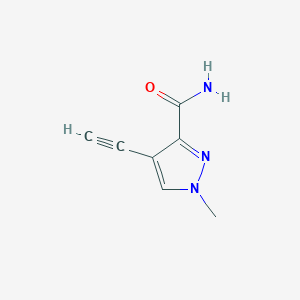

4-Ethynyl-1-methylpyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

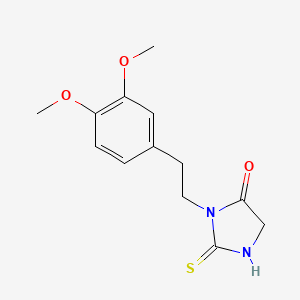

The synthesis of pyrazole-4-carboxamides, which includes 4-Ethynyl-1-methylpyrazole-3-carboxamide, involves the rational design and characterization of their structures by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds is significant in the development of fungicides .Molecular Structure Analysis

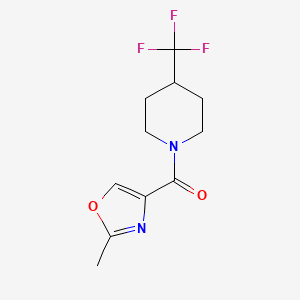

The molecular structure of 4-Ethynyl-1-methylpyrazole-3-carboxamide consists of an ethynyl group (C2H) attached to the 4th position of a pyrazole ring, a methyl group (CH3) attached to the 1st position, and a carboxamide group (CONH2) attached to the 3rd position .It has a molecular weight of 149.15 . The InChI code for this compound is 1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) .

Aplicaciones Científicas De Investigación

Anticancer and Anti-Inflammatory Applications

- Novel pyrazolopyrimidines derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds have shown cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).

Soil Nitrification Inhibition

- Studies evaluating 3-methylpyrazole-1-carboxamide (MPC) as a soil nitrification inhibitor demonstrated its efficacy, comparable to other known inhibitors. This suggests potential agricultural applications in managing soil nitrogen levels and enhancing fertilizer efficiency (McCarty & Bremner, 1990).

Inhibition of Parasitic Enzymes

- Research on 5-aminopyrazole-4-carboxamide derivatives as selective inhibitors of calcium-dependent protein kinase-1 in parasites such as Toxoplasma gondii and Cryptosporidium parvum highlights the compound's potential in developing treatments against parasitic infections. These inhibitors have shown low nanomolar potencies and selective inhibition, indicating their promise for therapeutic use (Zhang et al., 2014).

Synthesis and Stability Studies

- The synthesis and study of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and carboxamides highlight the compound's stability and antileukemic activity, further emphasizing the diverse biological activities and chemical properties of pyrazole derivatives (Shealy & O'dell, 1971).

Mecanismo De Acción

The mechanism of action of pyrazoles generally involves interaction with various enzymes and receptors in the body. For example, some pyrazoles act as inhibitors of cyclooxygenase, an enzyme involved in the inflammatory response . Others may interact with GABA receptors in the nervous system .

The pharmacokinetics of pyrazoles, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

The action of pyrazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Temperature, light, and the presence of other substances can also affect the stability and efficacy of the compound .

Propiedades

IUPAC Name |

4-ethynyl-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRUGKSPJYQSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-1-methylpyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2567259.png)

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567269.png)

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)